Endothelin (16-21) amide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Endothelin (16-21) amide is a peptide that plays a crucial role in various physiological and pathological processes. It is a potent vasoconstrictor and has been implicated in the development of cardiovascular diseases, such as hypertension and heart failure. In recent years, there has been a growing interest in the synthesis and study of this peptide due to its potential therapeutic applications.

Mecanismo De Acción

Endothelin (Endothelin (16-21) amide) amide exerts its effects by binding to endothelin receptors, which are G protein-coupled receptors expressed on various cell types, including vascular smooth muscle cells and cardiomyocytes. Binding of endothelin (Endothelin (16-21) amide) amide to its receptor leads to activation of intracellular signaling pathways, including the phospholipase C and protein kinase C pathways, ultimately resulting in vasoconstriction and other physiological effects.

Efectos Bioquímicos Y Fisiológicos

Endothelin (Endothelin (16-21) amide) amide has been shown to have a variety of biochemical and physiological effects, including vasoconstriction, pro-inflammatory effects, and modulation of ion channels. In addition, it has been shown to modulate the activity of various enzymes, including nitric oxide synthase and angiotensin-converting enzyme.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using endothelin (Endothelin (16-21) amide) amide in laboratory experiments is its potent vasoconstrictor activity, which allows for the study of vascular tone and blood pressure regulation. However, one limitation is its potential toxicity, as high concentrations of the peptide can lead to tissue damage and cell death.

Direcciones Futuras

There are several future directions for research on endothelin (Endothelin (16-21) amide) amide. One area of interest is the development of novel therapeutic agents that target the endothelin system for the treatment of cardiovascular diseases. Additionally, there is a need for further elucidation of the molecular mechanisms underlying the effects of endothelin (Endothelin (16-21) amide) amide, particularly with regard to its pro-inflammatory effects and modulation of ion channels. Finally, there is a need for further investigation into the potential toxicity of the peptide and its effects on various cell types.

Métodos De Síntesis

The synthesis of endothelin (Endothelin (16-21) amide) amide involves several steps, including solid-phase peptide synthesis, purification, and characterization. The peptide is typically synthesized using Fmoc-based chemistry, which involves the sequential coupling of protected amino acids onto a solid support. After completion of the synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The identity and purity of the peptide are confirmed using mass spectrometry and analytical HPLC.

Aplicaciones Científicas De Investigación

Endothelin (Endothelin (16-21) amide) amide has been extensively studied in the context of cardiovascular diseases. It has been shown to play a critical role in regulating vascular tone and blood pressure, and its dysregulation has been implicated in the development of hypertension and heart failure. Additionally, endothelin (Endothelin (16-21) amide) amide has been shown to have pro-inflammatory effects and may contribute to the pathogenesis of inflammatory diseases, such as rheumatoid arthritis and psoriasis.

Propiedades

Número CAS |

122855-39-4 |

|---|---|

Nombre del producto |

Endothelin (16-21) amide |

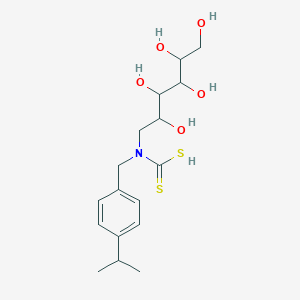

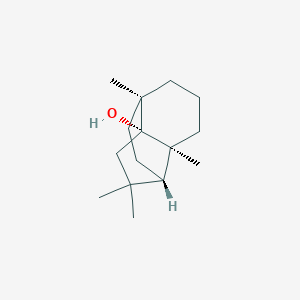

Fórmula molecular |

C39H58N10O8 |

Peso molecular |

794.9 g/mol |

Nombre IUPAC |

(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C39H58N10O8/c1-7-21(5)32(38(56)45-28(34(41)52)14-23-17-43-27-12-10-9-11-25(23)27)49-39(57)33(22(6)8-2)48-37(55)30(16-31(50)51)47-36(54)29(13-20(3)4)46-35(53)26(40)15-24-18-42-19-44-24/h9-12,17-22,26,28-30,32-33,43H,7-8,13-16,40H2,1-6H3,(H2,41,52)(H,42,44)(H,45,56)(H,46,53)(H,47,54)(H,48,55)(H,49,57)(H,50,51)/t21-,22-,26-,28-,29-,30-,32-,33-/m0/s1 |

Clave InChI |

FWVZHRHXIMSTNH-IVGDYKFASA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CN=CN3)N |

SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)N |

SMILES canónico |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)N |

Otros números CAS |

122855-39-4 |

Secuencia |

HLDIIW |

Sinónimos |

endothelin (16-21) amide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

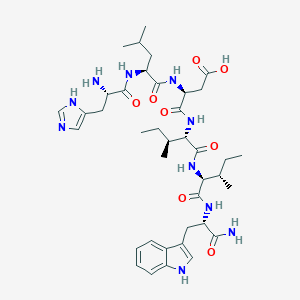

![3-amino-2-methyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B37669.png)

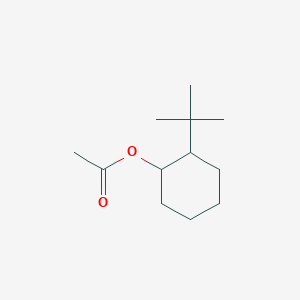

![(S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine](/img/structure/B37672.png)